molecular formula C16H20ClN5 B595011 4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine CAS No. 1245646-20-1

4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine

Cat. No.: B595011
CAS No.: 1245646-20-1
M. Wt: 317.821
InChI Key: YAOBJKOYWDCSLZ-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine class. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 5th position, and a phenyl group substituted with a 4-methylpiperazine moiety at the 3rd position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methyl-N-(3-(4-methylpiperazin-1-YL)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-5-methyl-N-[3-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5/c1-12-11-18-16(20-15(12)17)19-13-4-3-5-14(10-13)22-8-6-21(2)7-9-22/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOBJKOYWDCSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC2=CC(=CC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697153
Record name 4-Chloro-5-methyl-N-[3-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-20-1
Record name 4-Chloro-5-methyl-N-[3-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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